5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S2/c1-17-10(15-16-12(17)18)9-6-19-11(14-9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEODMWSZHOYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Protocol
Starting Materials :
Reaction Conditions :
Example :
Synthesis of the 1,2,4-Triazole-3-thiol Core
The 4-methyl-4H-1,2,4-triazole-3-thiol moiety is constructed via cyclization of thiosemicarbazides or hydrazine derivatives.
Cyclization of Thiosemicarbazides
Protocol :
Example :
Coupling Strategies for Heterocyclic Integration
Nucleophilic Substitution at the Thiazole C-4 Position
The thiol group of the triazole can displace a leaving group (e.g., bromide) at the thiazole’s 4-position.
Protocol :
Example :
One-Pot Cyclocondensation Approach
Simultaneous formation of both heterocycles via tandem reactions.
Protocol :
Example :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Key Reagents |
|---|---|---|---|---|
| Hantzsch + Coupling | Modular; high purity | Multi-step; moderate yields | 23–30 | K₂CO₃, NBS |
| One-Pot Cyclization | Efficient; fewer steps | Harsh conditions (POCl₃) | 82 | POCl₃, methyl bromopyruvate |
Characterization and Validation
Critical analytical data for confirming the structure of the target compound include:
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazole and thiazole rings. Key analogues include:
Key Observations :
- Antiviral Activity : Chlorophenyl and hydrazinyl substituents (e.g., in ) enhance binding to viral helicases, outperforming methyl-substituted analogues.
- Antiproliferative Effects: Amino-thiazole derivatives (e.g., ) show melanoma cell migration inhibition, while methyl groups improve synthetic yields (92% vs. 85% for phenyl analogues).
- Structural Stability : Bulky substituents like adamantane () or fluorophenyl () influence crystal packing but may reduce solubility.
Biological Activity
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
- Molecular Formula : C14H9ClN4S2
- CAS Number : 198841-45-1
- Molar Mass : 332.83 g/mol
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and assessed their in vitro activity against a range of pathogenic microorganisms. The results demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from to .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | <3.09 | Gram-positive bacteria |
| Compound B | 500 | Gram-negative bacteria |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of triazole compounds are also noteworthy. In various studies, triazoles have been shown to scavenge free radicals effectively. The DPPH radical scavenging assay indicated that certain derivatives had comparable antioxidant activity to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity of Selected Triazole Derivatives
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Compound C | 0.397 | Comparable to ascorbic acid (IC50 = 0.87 µM) |
| This compound | TBD | TBD |
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized several new triazole derivatives and evaluated their antimicrobial and antioxidant activities. The results revealed that compounds with a thiazole moiety exhibited enhanced biological activity compared to others without this feature. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of triazoles emphasized the significance of the thiazole ring in contributing to biological activity. Modifications in the substituents on the triazole core were found to affect both antimicrobial and antioxidant properties significantly .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions starting with 4-chlorophenyl derivatives and heterocyclic intermediates. A representative route includes:
Thiazole ring formation : Condensation of 4-chlorobenzaldehyde with thioamides or thioureas under acidic conditions to form the thiazole core.
Triazole ring construction : Cyclization of thiosemicarbazides with hydrazine derivatives, followed by alkylation or methylation at the N4 position.
Functionalization : Introduction of the thiol group via nucleophilic substitution or oxidative methods .
Key characterization techniques include ¹H-NMR (to confirm methyl and aromatic protons), LC-MS (for molecular ion verification), and elemental analysis (to validate purity) .
(Advanced) How can reaction conditions be optimized to improve yield in the synthesis of S-alkyl derivatives of this compound?
Optimization strategies include:
- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions during alkylation .
- Temperature control : Maintaining 70–80°C prevents thermal degradation of intermediates while ensuring complete reaction progress.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of thiol intermediates, whereas ethanol facilitates crystallization of final products .
For example, using PEG-400 as a green solvent increased yields by 15–20% compared to traditional solvents .
(Basic) What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- ¹H-NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Confirms thiol (-SH) stretching vibrations at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 325.8 for the parent compound) and detects impurities .
(Advanced) How do computational tools like molecular docking and ADME analysis aid in evaluating the bioactivity of derivatives?
- Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes like COX-2 or kinases). For example, derivatives with a 4-methyl group showed stronger hydrophobic interactions in the active site of Mycobacterium tuberculosis enoyl-ACP reductase (docking score: −9.2 kcal/mol) .
- ADME analysis : Assesses pharmacokinetic properties using parameters like Lipinski’s Rule of Five and aqueous solubility . Derivatives with logP < 5 and topological polar surface area (TPSA) < 140 Ų are prioritized for in vivo studies .
(Basic) What are the key challenges in reconciling contradictory data from different synthetic studies?
Contradictions often arise from:
- Reagent purity : Impure starting materials (e.g., 4-chlorophenyl intermediates) can lead to inconsistent yields or byproducts.
- Reaction monitoring : Incomplete conversion detected via TLC may result in unreacted intermediates being misidentified as final products .
- Characterization limits : Overlapping NMR signals (e.g., aromatic protons in substituted thiazoles) may require 2D NMR (COSY, HSQC) for resolution .
(Advanced) What methodologies are used to predict the pharmacological activity of novel derivatives?
- PASS Online : Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural descriptors. For example, derivatives with a trifluoromethyl group showed 72% probability of antifungal activity .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ constants) with IC₅₀ values against target enzymes .
- In vitro assays : Microdilution methods (MIC ≤ 12.5 µg/mL against S. aureus) validate computational predictions .
(Basic) How do structural modifications (e.g., alkylation at N4) influence the compound’s physicochemical properties?
- Lipophilicity : Methyl or allyl groups at N4 increase logP by 0.5–1.2 units, enhancing membrane permeability.
- Stability : Bulkier substituents (e.g., benzyl) reduce oxidative degradation of the thiol group .
- Solubility : Hydrophilic groups (e.g., morpholine salts) improve aqueous solubility by 3–5-fold .
(Advanced) What strategies address low reproducibility in biological activity assays for this compound?
- Standardized protocols : Use fixed inoculum sizes (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) for antimicrobial assays .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial tests) to normalize inter-laboratory variability.
- Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) ensure data reliability .
(Basic) What safety precautions are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation of thiol vapors.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
- Waste disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., hydrogen peroxide) before disposal .
(Advanced) How can integrated computational-experimental approaches accelerate the discovery of novel derivatives?
- Reaction path search : Quantum chemical calculations (DFT) identify low-energy pathways for triazole-thiol coupling .
- High-throughput screening : Combinatorial libraries of 500+ derivatives are virtually screened for ADME properties before synthesis .
- Feedback loops : Experimental data refine computational models, reducing development time by 30–50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
